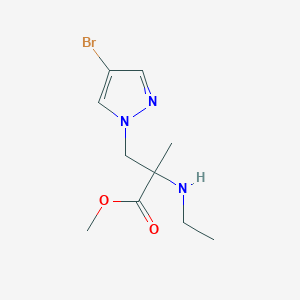![molecular formula C10H7NO3S B13623551 Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate CAS No. 1253696-30-8](/img/structure/B13623551.png)
Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both a formyl and a carboxylate group in the molecule allows for diverse chemical reactivity and functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate typically involves the formation of the thieno[3,2-b]pyridine core followed by functionalization at the 6-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid.
Major Products:
Oxidation: Methyl 6-carboxylthieno[3,2-b]pyridine-3-carboxylate.
Reduction: Methyl 6-hydroxymethylthieno[3,2-b]pyridine-3-carboxylate.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological targets.
Industry: May be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Thieno[2,3-c]pyridine derivatives: Used as kinase inhibitors with a different substitution pattern on the pyridine ring.
Eigenschaften
CAS-Nummer |
1253696-30-8 |
|---|---|
Molekularformel |
C10H7NO3S |
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H7NO3S/c1-14-10(13)7-5-15-8-2-6(4-12)3-11-9(7)8/h2-5H,1H3 |
InChI-Schlüssel |
MEECOXJIHRVUCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CSC2=C1N=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B13623480.png)


![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)

![tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate](/img/structure/B13623516.png)







